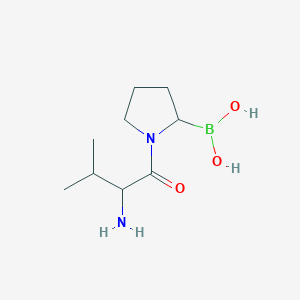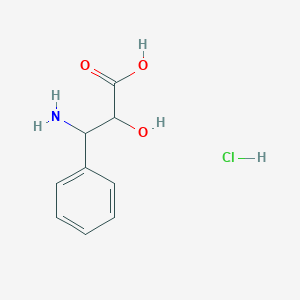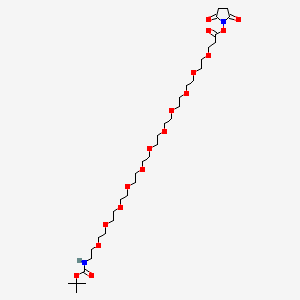
Z-IL-CHO;GSI-XII;gamma-Secretase inhibitor XII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Ile-Leu-aldehyde, also known as gamma-Secretase inhibitor XII or GSI-XII, is a potent and competitive inhibitor of gamma-secretase and Notch signaling pathways. Gamma-secretase is an intramembrane-cleaving aspartyl protease that plays a crucial role in the cleavage of membrane-bound proteins, including the Notch receptor. The Notch signaling pathway is involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and stem cell maintenance. Dysregulation of Notch signaling can lead to developmental syndromes and cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ile-Leu-aldehyde involves the coupling of protected amino acids followed by deprotection and aldehyde formation. The general synthetic route includes:
Coupling Reaction: The protected isoleucine and leucine are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for tert-butoxycarbonyl (Boc) groups.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol to an aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC)
Industrial Production Methods
Industrial production of Z-Ile-Leu-aldehyde follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst like acetic acid
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines or hydrazones
科学的研究の応用
Z-Ile-Leu-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of gamma-secretase and Notch signaling pathways.
Biology: Investigates the role of Notch signaling in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Explores potential therapeutic applications in treating cancers and developmental disorders associated with dysregulated Notch signaling.
Industry: Utilized in the development of novel inhibitors for therapeutic and research purposes
作用機序
Z-Ile-Leu-aldehyde exerts its effects by competitively inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of the Notch receptor. By inhibiting gamma-secretase, Z-Ile-Leu-aldehyde prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch signaling. This inhibition leads to the downregulation of Notch target genes, affecting various cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): Another gamma-secretase inhibitor with a different chemical structure.
LY-411575: A potent gamma-secretase inhibitor with a distinct mechanism of action.
Compound E: A well-known gamma-secretase inhibitor used in various research studies
Uniqueness
Z-Ile-Leu-aldehyde is unique due to its specific inhibition of both gamma-secretase and Notch signaling pathways. Its competitive inhibition mechanism and high potency make it a valuable tool for studying the role of Notch signaling in various biological processes and diseases .
特性
分子式 |
C20H30N2O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
benzyl N-[3-methyl-1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25) |
InChIキー |
WJQLUFQGNVGLKR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
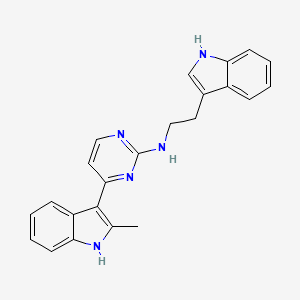
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
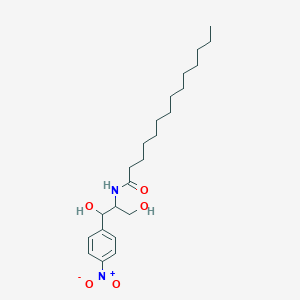
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
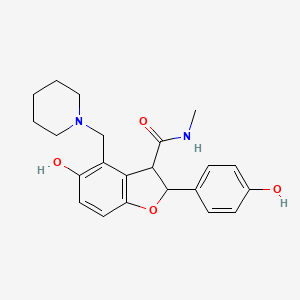
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
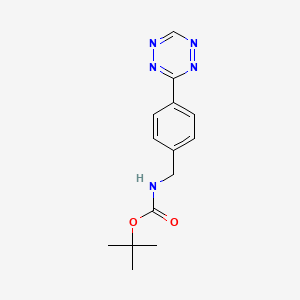
![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)
